2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine
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Overview
Description
2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C8H10F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine moiety
Mechanism of Action
Target of Action
Similar compounds such as 2-pyridylethylamine are known to be histamine agonists, selective for the h1 subtype .
Mode of Action
For instance, 2-Pyridylethylamine, a histamine agonist, binds to the H1 receptor, triggering a series of intracellular events .
Biochemical Pathways
Related compounds have been shown to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Pharmacokinetics
Its molecular weight (17218) and physical form (liquid) suggest that it may have favorable absorption and distribution characteristics .
Result of Action
Related compounds have been shown to suppress the production of collagen in vitro , suggesting potential applications in conditions characterized by excessive collagen deposition.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution reactions can introduce new functional groups to the pyridine ring.
Scientific Research Applications
2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine include:
- 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
- 2-[5-(Chloromethyl)pyridin-2-yl]ethan-1-amine
- 2-[5-(Methyl)pyridin-2-yl]ethan-1-amine
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[5-(difluoromethyl)pyridin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c9-8(10)6-1-2-7(3-4-11)12-5-6/h1-2,5,8H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIYTTXUKXNXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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